Cas no 2680883-99-0 (2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid)

2-Fluoro-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid is a fluorinated azetidine derivative with a trifluoroacetyl group and a carboxylic acid functionality. Its unique structure, featuring a four-membered azetidine ring, enhances conformational rigidity, making it valuable in medicinal chemistry and drug design. The fluorine substitution improves metabolic stability and bioavailability, while the trifluoroacetyl group can serve as a reactive handle for further derivatization. The carboxylic acid moiety allows for versatile conjugation or salt formation, facilitating solubility and formulation. This compound is particularly useful as an intermediate in synthesizing bioactive molecules, including protease inhibitors and other pharmacologically active agents. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for targeted synthesis.
2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid structure
2680883-99-0 structure
Product Name:2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid
CAS No:2680883-99-0
MF:C7H7F4NO3
MW:229.128996133804
MDL:MFCD32840684
CID:5653738
PubChem ID:165940246
Update Time:2025-06-12

2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2680883-99-0
    • 2-fluoro-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
    • EN300-28275178
    • 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid
    • MDL: MFCD32840684
    • Inchi: 1S/C7H7F4NO3/c8-4(5(13)14)3-1-12(2-3)6(15)7(9,10)11/h3-4H,1-2H2,(H,13,14)
    • InChI Key: OIBOCCSEXNDBCI-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1CN(C(C(F)(F)F)=O)C1

Computed Properties

  • Exact Mass: 229.03620573g/mol
  • Monoisotopic Mass: 229.03620573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.6Ų

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Additional information on 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid

2-Fluoro-2-1-(Trifluoroacetyl)azetidin-3-ylacetic Acid (CAS No. 2680883-99-0): A Comprehensive Overview

2-Fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid (CAS No. 2680883-99-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

The molecular structure of 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid is composed of a fluorinated azetidine ring and a trifluoroacetyl group, which contribute to its distinctive chemical properties. The presence of these functional groups imparts high lipophilicity and metabolic stability, making it an attractive candidate for drug design and development.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance the pharmacological properties of drugs. The introduction of fluorine atoms can significantly improve the potency, selectivity, and bioavailability of therapeutic agents. In the case of 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid, the fluorine substitution on the azetidine ring and the trifluoroacetyl group play crucial roles in modulating its biological activity.

One of the key areas where 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid has shown promise is in the treatment of neurodegenerative diseases. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound effectively inhibits specific enzymes involved in the pathogenesis of Alzheimer's disease. The compound's ability to cross the blood-brain barrier and target these enzymes with high selectivity makes it a valuable lead for further drug development.

In addition to its potential in neurodegenerative diseases, 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid has also been investigated for its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be particularly useful in developing treatments for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid involves a series of well-defined chemical reactions that ensure high purity and yield. The process typically starts with the formation of an azetidine ring followed by selective fluorination and acylation steps. Advanced synthetic techniques, such as transition metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize the production process and reduce environmental impact.

To further understand the biological activity and mechanism of action of 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid, extensive in vitro and in vivo studies have been conducted. These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, and safety profile. For instance, preclinical trials have shown that this compound exhibits low toxicity and favorable pharmacokinetic properties, making it suitable for clinical evaluation.

The potential applications of 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid extend beyond neurodegenerative diseases and inflammatory disorders. Researchers are exploring its use in cancer therapy, where it has shown promise as a potential inhibitor of cancer cell proliferation. Preliminary studies suggest that this compound can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy.

In conclusion, 2-fluoro-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid (CAS No. 2680883-99-0) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use, paving the way for innovative treatments in various medical fields.

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